molecular formula C22H22ClN3O2 B15118561 1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one

1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one

Cat. No.: B15118561
M. Wt: 395.9 g/mol
InChI Key: FZANBXMSLYFTDW-UHFFFAOYSA-N
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Description

1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one is a complex organic compound that features a 1,8-naphthyridine core, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

1-[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C22H22ClN3O2/c1-28-19-5-2-15(3-6-19)12-21(27)26-10-8-16(9-11-26)20-7-4-17-13-18(23)14-24-22(17)25-20/h2-7,13-14,16H,8-12H2,1H3

InChI Key

FZANBXMSLYFTDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl

Origin of Product

United States

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